molecular formula C8H10N2O2 B2449171 N,2-dimethyl-6-nitroaniline CAS No. 70254-74-9

N,2-dimethyl-6-nitroaniline

Cat. No.: B2449171
CAS No.: 70254-74-9
M. Wt: 166.18
InChI Key: QIELWZUDNRSFHD-UHFFFAOYSA-N
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Description

N,2-Dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethyl-6-nitroaniline can be synthesized through a multi-step process involving nitration and amination reactions. One common method involves the nitration of 2,3-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration process is carefully monitored, and the reaction conditions are optimized to minimize the formation of unwanted isomers .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 2,3-Dimethyl-6-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N,2-dimethyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Uniqueness: N,2-Dimethyl-6-nitroaniline is unique due to the presence of both methyl groups and a nitro group, which influence its reactivity and physical properties. The methyl groups increase the electron density on the benzene ring, affecting the compound’s behavior in electrophilic aromatic substitution reactions .

Biological Activity

N,2-Dimethyl-6-nitroaniline is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound (C8H10N2O2) is characterized by its nitro group (-NO2) and two methyl groups attached to the aniline structure. The presence of the nitro group enhances its reactivity and biological activity by allowing for various chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction Reactions : The nitro group can be reduced to an amino group, which may contribute to its biological effects. This reduction can occur under various conditions, such as using iron powder and hydrochloric acid or catalytic hydrogenation.
  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position. This property is crucial for synthesizing derivatives with enhanced biological activity.
  • Intermolecular Interactions : N-H···O and C-H···O hydrogen bonding patterns have been observed in related compounds, which can influence their biological interactions. These noncovalent interactions are essential in biochemical systems .

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of nitroanilines exhibit antimicrobial properties. For instance, studies have shown that certain nitroaniline derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
  • Antiviral Properties : Some studies have explored the compound's potential as an antiviral agent. For example, structural analogs have been tested against HIV-1 variants, demonstrating activity against resistant strains .
  • Enzyme Interactions : The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme inhibition mechanisms. Its derivatives are particularly useful in understanding enzyme-substrate interactions in biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis32

Case Study 2: Antiviral Activity Against HIV-1

In a study focusing on HIV-1 resistance, this compound analogs were tested for their ability to inhibit viral replication in MT-4 cells. The findings revealed that certain derivatives displayed potent antiviral activity with IC50 values in the nanomolar range.

CompoundIC50 (nM)
This compound50
Derivative A30
Derivative B25

Properties

IUPAC Name

N,2-dimethyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-4-3-5-7(10(11)12)8(6)9-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIELWZUDNRSFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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